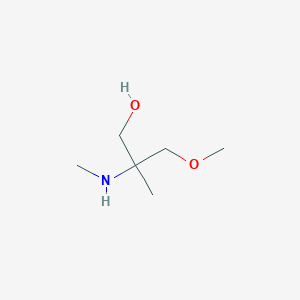
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution and Synthetic Applications
Piperidine and its derivatives are fundamental in nucleophilic aromatic substitution reactions, contributing to the synthesis of various organic compounds. Research by Pietra and Vitali (1972) reviews the nucleophilic aromatic substitution of the nitro-group, highlighting piperidine's role in such chemical reactions, which are crucial for synthesizing complex molecules in medicinal chemistry and drug discovery (Pietra & Vitali, 1972).
Pharmacophoric Applications in Drug Design
Piperidine derivatives serve as key pharmacophoric elements in the design of ligands for D2-like receptors, indicating their significance in developing antipsychotic agents. Sikazwe et al. (2009) explored how arylalkyl substituents on piperidine structures influence the potency and selectivity of synthesized agents for D2-like receptors, demonstrating the versatility of piperidine derivatives in drug design (Sikazwe et al., 2009).
Therapeutic Patent Reviews of Piperazine Derivatives
Rathi et al. (2016) reviewed patents on piperazine compounds, highlighting their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review underscores the structural flexibility of the piperazine ring in medicinal chemistry and its impact on pharmacokinetics and pharmacodynamics factors (Rathi et al., 2016).
Enzyme Inhibition for Drug Metabolism Studies
Khojasteh et al. (2011) discussed the selectivity of chemical inhibitors of cytochrome P450 isoforms, including compounds with piperidine structures. This research is critical for understanding drug-drug interactions and optimizing drug therapy by elucidating how piperidine derivatives can influence the metabolism of other drugs (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
piperidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUAJZOCZDQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)









![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
